molecular formula C13H22O3 B12684964 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate CAS No. 94201-72-6

3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate

Cat. No.: B12684964
CAS No.: 94201-72-6
M. Wt: 226.31 g/mol
InChI Key: MULWBWZQLLKVPV-UHFFFAOYSA-N
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Description

3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . This process results in the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure maximum yield and purity, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into simpler compounds or modify its functional groups.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may act as antioxidants, interacting with free radicals and preventing oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate stands out due to its unique structure, which imparts specific chemical properties and reactivity

Properties

CAS No.

94201-72-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)propan-2-yl acetate

InChI

InChI=1S/C13H22O3/c1-9-7-8-13(6,15-10(9)2)12(4,5)16-11(3)14/h7-8H2,1-6H3

InChI Key

MULWBWZQLLKVPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(CC1)(C)C(C)(C)OC(=O)C)C

Origin of Product

United States

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